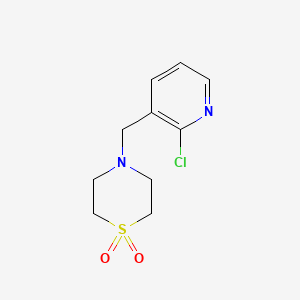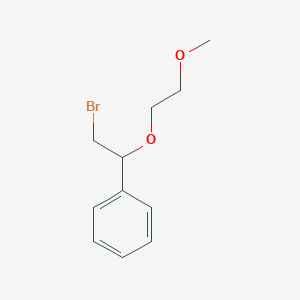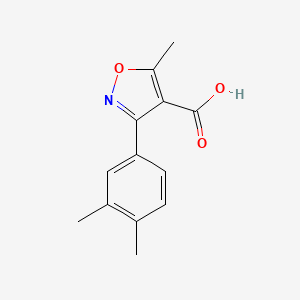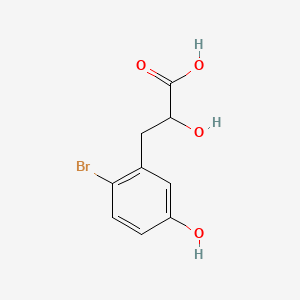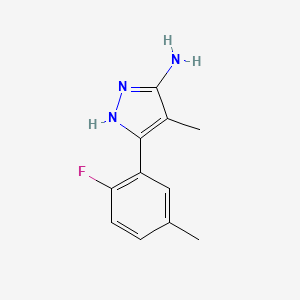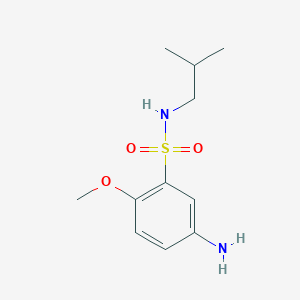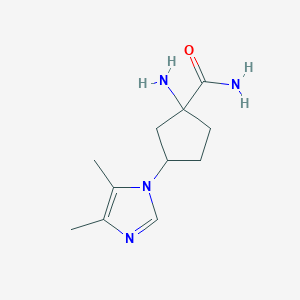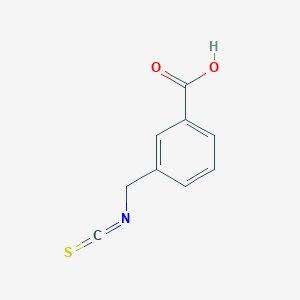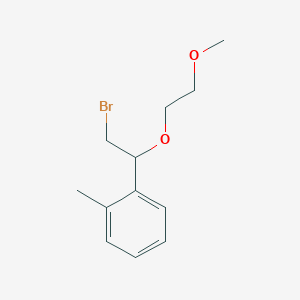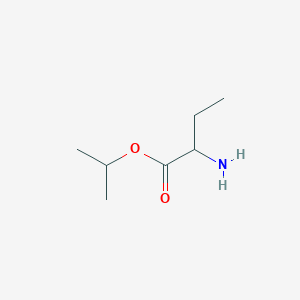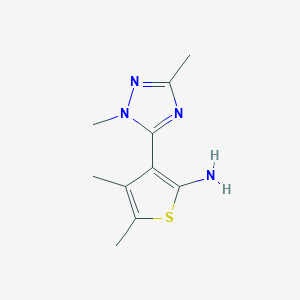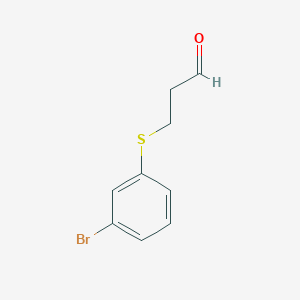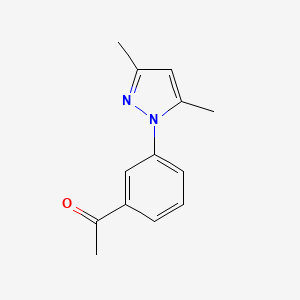
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethylsulfonyl group attached to a propyl chain, which is further connected to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using an appropriate sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the triazole ring produces amines.
科学的研究の応用
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The ethylsulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 1-(3-(Propylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 1-(3-(Butylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
Uniqueness
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it suitable for various applications. Additionally, the triazole ring provides a versatile scaffold for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties.
特性
分子式 |
C7H14N4O2S |
|---|---|
分子量 |
218.28 g/mol |
IUPAC名 |
1-(3-ethylsulfonylpropyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3 |
InChIキー |
HIKNJOJOUNFKLL-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


